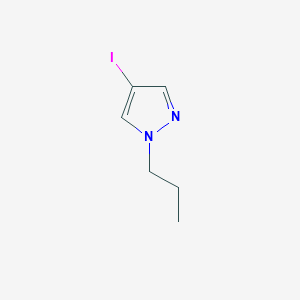

4-iodo-1-propyl-1H-pyrazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-iodo-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEZGGAVBDAFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Iodo 1 Propyl 1h Pyrazole

Cross-Coupling Reactions at the C-4 Iodo Position

The C-4 iodo substituent is an excellent electrophilic partner in numerous palladium- and copper-catalyzed cross-coupling reactions. These methods are foundational for the synthesis of C-4 substituted pyrazoles, which are important scaffolds in medicinal chemistry and materials science. clockss.org

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov This reaction has been successfully applied to 4-iodopyrazole (B32481) derivatives to synthesize 4-alkynylpyrazoles. clockss.org These products serve as valuable intermediates for more complex heterocyclic systems. clockss.org The reaction typically proceeds under mild conditions, making it compatible with a variety of functional groups. wikipedia.org While specific studies on 4-iodo-1-propyl-1H-pyrazole are not detailed, the reactivity is well-established for N-protected 4-iodopyrazoles, demonstrating the feasibility of this transformation. clockss.orgnih.gov For instance, 4-iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles have been shown to be convenient building blocks in Sonogashira reactions. nih.gov

Key components of the Sonogashira coupling include a palladium source, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) salt (e.g., CuI), and an amine base in a suitable solvent. nih.govnih.gov

Table 1: Representative Sonogashira Coupling Reactions of Iodopyrazole Derivatives Data adapted from analogous reactions in the literature.

| Entry | Iodopyrazole Substrate | Alkyne Partner | Catalyst System | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Trityl-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | High | clockss.org |

| 2 | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 65% | nih.gov |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole* | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 85% | researchgate.netarkat-usa.org |

Note: Entry 3 is a 3-iodo isomer, included to illustrate the general reactivity of iodopyrazoles in this coupling reaction.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a cornerstone of modern organic synthesis for forming C-C bonds. youtube.com This method has been effectively used for the C-4 arylation of the pyrazole (B372694) nucleus. ccspublishing.org.cn Studies have shown that 4-iodopyrazoles are competent substrates for Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids. nih.govacs.org For example, the microwave-promoted Suzuki coupling of 4-iodo-1-methyl-1H-pyrazole demonstrates an efficient route to 4-aryl pyrazoles. ccspublishing.org.cn

A direct comparison of different halogens on the pyrazole ring revealed that while iodopyrazoles are effective, they can be more prone to a dehalogenation side reaction than their bromo or chloro counterparts under certain conditions. acs.org Nevertheless, high yields can be achieved by carefully selecting the catalyst, ligands, and base. nih.govrsc.org

Table 2: Suzuki-Miyaura Coupling of 4-Iodopyrazole Derivatives

| Entry | Iodopyrazole Substrate | Boronic Acid Partner | Catalyst | Base | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 56% | nih.gov |

| 2 | 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acids | Pd catalyst | Various | High | ccspublishing.org.cn |

The Heck-Mizoroki reaction provides a method for the direct alkenylation of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. wikipedia.orgorganic-chemistry.org This reaction has been specifically investigated for 1-protected-4-iodo-1H-pyrazoles, which couple with various alkenes to produce 1-protected-4-alkenyl-1H-pyrazoles. clockss.orgcrossref.org

Table 3: Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Various Alkenes Data derived from Usami, Y. et al., HETEROCYCLES, 2011. clockss.org

| Entry | Alkene Partner | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl acrylate | P(OEt)₃ | Et₃N | DMF | 95% |

| 2 | Methyl methacrylate | P(OEt)₃ | Et₃N | DMF | 85% |

| 3 | Acrylonitrile | P(OEt)₃ | Et₃N | DMF | 70% |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations or Ullmann-type reactions, are essential for forming carbon-heteroatom bonds, such as C-O and C-N linkages. wikipedia.orgorganic-chemistry.org

A direct and efficient method for the 4-alkoxylation of 4-iodopyrazoles has been developed using a copper(I) iodide (CuI) catalyst. nih.govnih.gov The optimal conditions for this C-O bond formation involve microwave irradiation in the presence of CuI, a phenanthroline-based ligand, and a base like potassium t-butoxide, using the alcohol reactant as the solvent. nih.govsemanticscholar.org This protocol allows for the synthesis of a wide range of 4-alkoxy-1H-pyrazoles, which are motifs found in several bioactive compounds. nih.govsemanticscholar.org

While the C-O coupling is well-documented, copper-catalyzed C-N coupling at the C-4 position of pyrazoles has also been reported, providing access to 4-aminopyrazole derivatives. nih.gov These reactions are analogous to the Chan-Lam coupling, which typically involves coupling amines with boronic acids, but can also be applied to aryl halides. researchgate.net

Table 4: Copper-Catalyzed C-O Coupling of 1-Trityl-4-iodo-1H-pyrazole with Alcohols Data derived from Usami, Y. et al., Molecules, 2021. nih.govnih.gov

| Entry | Alcohol Partner | Catalyst / Ligand | Base | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | Allyl alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C (MW) | 66% |

| 2 | Isopropanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C (MW) | 70% |

| 3 | Cyclopentanol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | tBuOK | 130 °C (MW) | 74% |

Nucleophilic Substitution and Other Halogen-Specific Transformations

Beyond metal-catalyzed cross-coupling, the iodine atom at the C-4 position enables other important transformations.

Lithium-Halogen Exchange : Iodoarenes readily undergo lithium-halogen exchange upon treatment with organolithium reagents like n-butyllithium or tert-butyllithium. This reaction would convert this compound into the corresponding 4-lithiopyrazole derivative. This highly reactive organometallic intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C-4 position.

Halogen Bonding : The iodine atom of 4-iodopyrazole is capable of acting as a halogen bond donor. nih.gov Halogen bonding is a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base. This property, combined with the pyrazole's ability to hydrogen bond, makes 4-iodopyrazoles valuable tools in crystal engineering and for biochemical structure determination. nih.gov

Hypervalent Iodine Chemistry : The iodine atom in iodoarenes can be oxidized to form hypervalent iodine compounds (e.g., λ³-iodanes). acs.orgnih.gov Reagents like peracids or other strong oxidants can convert the C-I bond into a more reactive species, such as an iodonium (B1229267) salt or a (diacetoxy)iodobenzene derivative. These hypervalent iodine reagents are themselves powerful and versatile synthons for arylation reactions, often proceeding under metal-free conditions. nih.gov

Reactivity of the Propyl Substituent and Further Functionalization

The 1-propyl group on the pyrazole nitrogen is a simple alkyl substituent. Under the palladium- and copper-catalyzed conditions typically used to functionalize the C-4 position, this group is chemically robust and non-reactive. Its primary role is to provide steric and electronic influence on the pyrazole ring and ensure solubility in organic solvents.

Direct functionalization of the saturated sp³ C-H bonds of the propyl group is challenging and requires specific chemical methods, which are generally distinct from the reactions occurring at the pyrazole core. Plausible, though not widely reported for this specific molecule, transformations could include:

Free-Radical Halogenation : Under UV light or with a radical initiator, reagents like N-bromosuccinimide (NBS) could introduce a halogen atom onto the propyl chain, likely with some regioselectivity for the positions alpha or beta to the nitrogen.

Directed C-H Activation : While more complex, modern methods involving transition-metal-catalyzed C-H activation could potentially be used to functionalize the propyl group, though this would likely require a directing group to be installed on the molecule.

Mechanistic Studies of Key Synthetic Transformations Involving this compound

The synthetic utility of this compound is largely defined by the reactivity of the carbon-iodine bond at the 4-position of the pyrazole ring. This bond is a key anchor for introducing a wide array of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. Mechanistic studies of these transformations, while not always specific to the 1-propyl substituted variant, provide a robust framework for understanding the reactivity of this compound. The key transformations include Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as copper-catalyzed coupling processes.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, follows a well-established catalytic cycle. This cycle typically involves three main steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions

The catalytic cycle for palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. For this compound, these reactions provide a powerful means to form new carbon-carbon bonds at the C4 position. The cycle is initiated by the oxidative addition of the this compound to a palladium(0) complex. This is followed by a key step that differs depending on the specific reaction type, and the cycle is completed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and a boronic acid or ester. The reaction is typically catalyzed by a palladium complex and requires a base.

The generally accepted mechanism proceeds as follows:

Oxidative Addition: A coordinatively unsaturated Pd(0) species, often generated in situ from a precatalyst, reacts with this compound to form a square planar Pd(II) complex. This step involves the cleavage of the C-I bond.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide. This step forms a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Intermediate/Transition State | Key Features |

| Oxidative Addition | (L)nPd(0) + R-I → (L)nPd(R)(I) | Rate-determining step; C-I bond cleavage. |

| Transmetalation | (L)nPd(R)(I) + R'-B(OR)2 → (L)nPd(R)(R') + I-B(OR)2 | Requires base activation of the boronic acid. |

| Reductive Elimination | (L)nPd(R)(R') → R-R' + (L)nPd(0) | Forms the final product and regenerates the catalyst. |

This is an interactive data table. You can sort and filter the data.

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes and requires a base.

The proposed mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it begins with the oxidative addition of this compound to a Pd(0) complex.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-1-propyl-1H-pyrazole product and regenerate the Pd(0) catalyst.

| Catalyst System | Key Mechanistic Steps | Role of Components |

| Palladium | Oxidative Addition, Reductive Elimination | Main catalyst for C-C bond formation. |

| Copper | Formation of Copper Acetylide, Transmetalation | Co-catalyst, facilitates the transfer of the alkynyl group. |

| Base | Deprotonation of Alkyne | Activates the alkyne for reaction with copper. |

This is an interactive data table. You can sort and filter the data.

The Heck-Mizoroki reaction couples this compound with an alkene. The mechanism differs from the Suzuki-Miyaura and Sonogashira couplings in the step following oxidative addition.

The key steps are:

Oxidative Addition: As in other palladium-catalyzed cross-couplings, a Pd(0) species reacts with this compound.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination/Base-mediated Regeneration: The palladium-hydride species eliminates HI with the help of a base to regenerate the Pd(0) catalyst.

A study on the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles found that P(OEt)3 was a suitable ligand for the cross-coupling reaction. researchgate.net

| Reaction Step | Description | Factors Influencing the Step |

| Oxidative Addition | Cleavage of the C-I bond by Pd(0). | Nature of the palladium ligand and solvent. |

| Migratory Insertion | Insertion of the alkene into the Pd-C bond. | Steric and electronic properties of the alkene. |

| β-Hydride Elimination | Formation of the product's double bond. | Availability of a β-hydrogen. |

| Catalyst Regeneration | Regeneration of the active Pd(0) species. | Strength and concentration of the base. |

This is an interactive data table. You can sort and filter the data.

Copper-Catalyzed Coupling Reactions

In addition to palladium-catalyzed reactions, copper-catalyzed couplings are also significant for the functionalization of this compound. For instance, the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols has been achieved using a CuI-catalyzed coupling protocol. nih.gov While a detailed mechanistic study for the 1-propyl derivative is not available, the mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a related pathway involving oxidative addition of the aryl iodide to the copper catalyst.

Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for elucidating the molecular structure of organic compounds. For the 4-iodopyrazole (B32481) core, both ¹H and ¹³C NMR provide distinct signatures.

In the ¹H NMR spectrum of the parent 4-iodo-1H-pyrazole , the pyrazole (B372694) ring protons (H3 and H5) appear as a single, sharp singlet. A recent study using deuterated dichloromethane (B109758) (CD₂Cl₂) as the solvent reported this signal at approximately 7.65 ppm. bldpharm.com The equivalence of the H3 and H5 protons is due to the rapid tautomeric exchange of the N-H proton between the two nitrogen atoms. The N-H proton itself appears as a very broad signal significantly downfield, around 10.5 ppm. bldpharm.com

Predicted Influence of the 1-Propyl Group: For 4-iodo-1-propyl-1H-pyrazole , the introduction of the propyl group at the N1 position breaks the symmetry of the pyrazole ring. This has two major consequences:

The H3 and H5 protons are no longer chemically equivalent and would appear as two distinct signals (singlets or very narrow doublets due to small long-range coupling). The H5 proton is generally expected to be more downfield than the H3 proton.

The propyl group would introduce three new signals: a triplet for the terminal methyl (-CH₃) group, a multiplet (sextet) for the methylene (B1212753) group adjacent to the methyl group (-CH₂-), and a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂-). Based on related N-alkyl pyrazoles, these would be expected in the ranges of 0.9-1.0 ppm, 1.8-2.0 ppm, and 4.1-4.2 ppm, respectively. sci-hub.st

| Proton | Experimental Shift (ppm) for 4-Iodo-1H-pyrazole bldpharm.com | Predicted Shift (ppm) for this compound |

| H3 | 7.65 | ~7.5 - 7.6 |

| H5 | 7.65 | ~7.7 - 7.8 |

| N-H | ~10.5 | N/A |

| N-CH₂-CH₂-CH₃ | N/A | ~4.1 - 4.2 (triplet) |

| N-CH₂-CH₂-CH₃ | N/A | ~1.8 - 2.0 (sextet) |

| N-CH₂-CH₂-CH₃ | N/A | ~0.9 - 1.0 (triplet) |

Note: Predicted values are estimates based on general chemical shift theory and data from similar structures.

The ¹³C NMR spectrum for 4-iodo-1H-pyrazole has not been explicitly reported in recent literature alongside its ¹H NMR. However, data for the parent 1H-pyrazole and related derivatives allow for a reliable prediction. The most notable feature would be the signal for the C4 carbon, which is directly bonded to the iodine atom. Due to the heavy atom effect of iodine, this carbon signal would appear significantly upfield, likely in the range of 60-70 ppm. The C3 and C5 carbons would be expected to appear much further downfield, typically in the 135-145 ppm region.

Predicted Influence of the 1-Propyl Group: In This compound , the N-alkylation would again make C3 and C5 inequivalent. The propyl group would add three distinct signals for its aliphatic carbons.

| Carbon | Predicted Shift (ppm) |

| C3 | ~138 - 140 |

| C4 | ~65 - 70 |

| C5 | ~130 - 132 |

| N-CH₂- | ~54 - 56 |

| -CH₂- | ~23 - 25 |

| -CH₃ | ~10 - 12 |

Note: Predicted values are estimates based on data from related N-propyl pyrazoles and iodo-substituted heterocycles. sci-hub.starkat-usa.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule. For 4-iodo-1H-pyrazole , the most significant feature in the solid-state IR spectrum is related to the N-H stretching vibration. Due to strong intermolecular hydrogen bonding, this appears as a broad band centered around 3110 cm⁻¹. bldpharm.com Other characteristic bands include C-H stretching of the pyrazole ring (above 3000 cm⁻¹) and various ring stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).

Predicted Influence of the 1-Propyl Group: For This compound , the most significant change would be the disappearance of the broad N-H stretching band. In its place, new bands corresponding to the C-H stretching vibrations of the propyl group's CH₂ and CH₃ groups would appear in the 2850-2960 cm⁻¹ region. The vibrations of the pyrazole ring itself would be less affected, though minor shifts would occur due to the change in mass and electronic distribution from the N-substitution. Raman spectroscopy would be particularly sensitive to the C-I stretching vibration, which is expected at a low frequency.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The parent 1H-pyrazole exhibits a strong π → π* transition with a maximum absorption (λ_max) around 203 nm in the gas phase. The introduction of the iodine atom at the C4 position in 4-iodo-1H-pyrazole is expected to cause a bathochromic (red) shift of this absorption band due to the extension of the conjugated system and the electronic effects of the halogen.

Predicted Influence of the 1-Propyl Group: The N-propyl group in This compound is an auxochrome and is not part of the chromophore (the pyrazole ring). Therefore, its effect on the UV-Vis spectrum is expected to be minimal, likely causing only a minor shift in the λ_max of the π → π* transition compared to the N-unsubstituted 4-iodopyrazole.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and structural fragments of a compound. For This compound , the molecular formula is C₆H₉IN₂. The monoisotopic mass would be 235.9811 g/mol .

Predicted Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 236 would be expected. Key fragmentation pathways would likely involve:

Loss of the propyl group ([M-C₃H₇]⁺) to give the 4-iodopyrazole radical cation at m/z = 194.

Loss of an ethyl group via McLafferty rearrangement or simple cleavage, leading to a fragment at m/z = 207.

Loss of the iodine atom ([M-I]⁺) to give the 1-propyl-pyrazole cation at m/z = 109.

Cleavage of the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. The crystal structure of 4-iodo-1H-pyrazole was recently determined and published in 2023. bldpharm.com It reveals that the molecules are linked by N-H···N hydrogen bonds to form infinite one-dimensional chains, a motif known as a catemer. bldpharm.com This hydrogen bonding is a dominant force in the crystal packing.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

4.6. Advanced Spectroscopic Techniques for Intermolecular Interaction Analysis.

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Theoretical and Computational Studies of 4 Iodo 1 Propyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Comprehensive quantum chemical calculations are foundational to understanding a molecule's behavior. For 4-iodo-1-propyl-1H-pyrazole, such studies would be crucial but are currently unavailable.

Density Functional Theory (DFT) for Optimized Structures and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometries and the energetic properties of a compound. While DFT studies have been performed on the parent compound, 4-iodo-1H-pyrazole, specific calculations detailing the bond lengths, bond angles, and dihedral angles for the N-propyl substituted variant are not present in the literature. Such data would be essential for understanding the influence of the propyl group on the pyrazole (B372694) ring's geometry.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO indicates the molecule's stability and its tendency to undergo electronic transitions. For this compound, a detailed analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals has not been reported.

Charge Distribution and Electrostatic Potential Surface Analysis

Understanding the charge distribution within a molecule, often calculated using methods like Mulliken atomic charge analysis, is key to predicting its intermolecular interactions and reactive sites. An electrostatic potential surface map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This specific analysis for this compound is absent from current scientific publications.

Computational Spectroscopy: Prediction and Interpretation of Spectroscopic Data

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which aids in the characterization of compounds. Theoretical calculations for the spectroscopic properties of this compound have not been published, which would otherwise provide valuable comparative data for experimental findings.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface, transition states can be identified, and reaction pathways can be understood. There are currently no published computational studies that model the reaction mechanisms involving this compound.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The supramolecular architecture and crystal packing of this compound are governed by a network of non-covalent interactions. While direct crystallographic or extensive computational studies on this specific molecule are not widely available, theoretical analysis based on its structural motifs and comparison with related compounds, such as 4-iodo-1H-pyrazole, allows for a detailed prediction of its intermolecular interactions. The presence of a pyrazole ring, an iodine atom, and a propyl group creates a molecule with distinct regions capable of participating in hydrogen bonding, halogen bonding, and weaker van der Waals forces.

Computational models suggest that the primary interaction dictating the assembly of pyrazole-containing molecules is hydrogen bonding. In the case of this compound, the pyrazole ring provides a hydrogen bond donor (the N-H group is absent, but the ring nitrogen can act as an acceptor) and acceptor sites. However, with the substitution at the N1 position with a propyl group, the capacity for traditional N-H···N hydrogen bonding, which often leads to catemeric or cyclic motifs in unsubstituted pyrazoles, is eliminated. researchgate.netsemanticscholar.org

Instead, the dominant interactions are expected to be a combination of C-H···N hydrogen bonds, halogen bonds, and hydrophobic interactions involving the propyl chains. The pyridine-like nitrogen atom (N2) of the pyrazole ring is a primary hydrogen bond acceptor. The hydrogen atoms of the propyl group and the pyrazole ring can act as weak hydrogen bond donors.

Halogen bonding is another significant interaction anticipated in the crystal structure of this compound. The iodine atom at the C4 position can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of a neighboring pyrazole ring. The strength of halogen bonding increases with the polarizability of the halogen, making iodine a strong participant in such interactions. semanticscholar.org

The propyl group introduces a non-polar aliphatic moiety, which is likely to engage in van der Waals interactions with the propyl groups of adjacent molecules. These hydrophobic interactions, although individually weak, can collectively contribute to the stability of the crystal packing. Furthermore, the flexible nature of the propyl chain may allow for conformations that optimize these packing forces.

Analysis of related structures suggests the potential for C-H···π interactions, where a hydrogen atom from a propyl group or the pyrazole ring of one molecule interacts with the π-system of an adjacent pyrazole ring. The interplay of these various intermolecular forces—C-H···N hydrogen bonds, I···N halogen bonds, and van der Waals forces—results in a complex and stable three-dimensional network.

Detailed Research Findings from Theoretical Models

Theoretical calculations, such as Density Functional Theory (DFT), on analogous 4-halopyrazoles have provided insights into the nature and strength of these interactions. researchgate.net For this compound, computational models would likely predict several key intermolecular contacts.

The following interactive data table summarizes the predicted types of intermolecular interactions, the atoms involved, and typical geometric parameters based on studies of similar molecules.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H···N Hydrogen Bond | C-H (propyl/pyrazole) | N (pyrazole) | 2.2 - 2.8 | 120 - 170 |

| I···N Halogen Bond | C-I | N (pyrazole) | 2.8 - 3.5 | 160 - 180 |

| van der Waals | C-H (propyl) | C-H (propyl) | > 3.0 | N/A |

| C-H···π | C-H (propyl/pyrazole) | π-system (pyrazole) | 2.5 - 3.0 | 110 - 160 |

Note: The data in this table is illustrative and represents typical ranges for these types of interactions based on computational studies of related pyrazole derivatives. Specific values for this compound would require dedicated computational analysis.

Advanced Applications and Future Research Directions of 4 Iodo 1 Propyl 1h Pyrazole

Role as a Privileged Scaffold in Medicinal Chemistry Research

The structural and electronic properties of the pyrazole (B372694) nucleus make it a cornerstone in the design of new drugs. nih.govnih.gov Its metabolic stability and ability to participate in hydrogen bonding interactions are key features that have led to its incorporation into numerous approved therapeutic agents. nih.govnih.gov The presence of the iodo group at the 4-position of 4-iodo-1-propyl-1H-pyrazole provides a crucial reactive handle, allowing for its elaboration into more complex and targeted molecules.

This compound serves as a valuable precursor for the synthesis of highly functionalized organic molecules with potential biological importance. researchgate.net The carbon-iodine bond is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.netnih.gov These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

This synthetic utility is exemplified by related 4-iodopyrazole (B32481) compounds that serve as key intermediates in the synthesis of targeted drugs. For instance, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate in the multi-kilogram scale synthesis of Crizotinib, an inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) used in cancer therapy. researchgate.net The synthesis leverages the reactivity of the 4-iodopyrazole core to build the final drug structure. This demonstrates the role of the 4-iodopyrazole scaffold, as found in this compound, as a foundational element for creating next-generation therapeutic agents.

Table 1: Application of Pyrazole Scaffolds in Therapeutic Agent Development

| Therapeutic Area | Target Class | Example Compound/Drug | Role of Pyrazole Scaffold |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., ALK, JAK) | Crizotinib, Ruxolitinib nih.govmdpi.com | Core structural framework, facilitates binding to kinase active site. |

| Inflammation | Cyclooxygenase (COX) enzymes | Celecoxib nih.gov | Provides the central scaffold for selective COX-2 inhibition. |

| Virology | HIV Capsid Protein | Lenacapavir nih.govnih.gov | Forms a key part of the molecule that targets the viral protein. |

The pyrazole framework is a versatile template for the rational design of ligands that can bind with high affinity and selectivity to specific biological targets. mdpi.com The structure of this compound offers distinct points for chemical modification: the N1-propyl group and the C4-iodo position. The C4 position is a particularly important vector for modification; by replacing the iodine atom with a diverse array of chemical moieties, researchers can systematically alter the steric and electronic profile of the molecule. nih.gov

This strategy is central to ligand-based drug design, where molecules are engineered to fit precisely into the binding site of a target protein, such as an enzyme or receptor. nih.gov For example, pyrazole derivatives have been designed as selective inhibitors for targets like cyclooxygenase-2 (COX-2) and B-cell lymphoma 2 (Bcl-2), which are implicated in inflammation and cancer, respectively. nih.govrsc.org The development of inhibitors for various protein kinases, a critical family of targets in oncology, frequently employs the pyrazole scaffold to achieve potency and selectivity. mdpi.com The ability to functionalize the 4-position of the pyrazole ring is crucial for optimizing interactions with the target protein and achieving the desired pharmacological effect.

Combinatorial chemistry is a powerful tool used in drug discovery to rapidly generate a large number of diverse molecules, known as a chemical library. These libraries are then screened for biological activity against various targets. This compound is an ideal building block for such synthetic endeavors.

The robust and high-yielding nature of cross-coupling reactions involving the carbon-iodine bond makes this compound perfectly suited for parallel synthesis. researchgate.netnih.gov A large collection of boronic acids (for Suzuki coupling) or terminal alkynes (for Sonogashira coupling) can be reacted with this compound in a systematic fashion. This process allows for the efficient creation of a library containing hundreds or thousands of unique pyrazole derivatives, each with a different substituent at the 4-position. This diversity significantly increases the probability of identifying novel "hit" compounds with promising biological activity, which can then be further optimized into lead candidates for drug development.

Contributions to Materials Science and Engineering

Beyond its applications in medicine, the pyrazole nucleus possesses unique electronic and photophysical properties that make it a valuable component in the field of materials science. mdpi.com Derivatives of pyrazole are explored for their utility in creating advanced functional materials with specific optical and electronic characteristics. mdpi.comjetir.org

Pyrazole derivatives, particularly pyrazolines, have been extensively investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net These compounds often exhibit strong fluorescence and possess favorable charge-transport properties, which are essential for efficient light emission in OLED devices. researchgate.net The pyrazole core can be incorporated into molecules that function as the emissive layer (where light is generated) or as hole-transporting materials that facilitate the movement of charge within the device. researchgate.net

The design of new OLED materials often involves creating molecules with extensive π-conjugation to tune their emission color and efficiency. researchgate.net While this compound itself is not an emissive material, its 4-iodo group serves as a critical synthetic handle. It can be used to attach larger, conjugated molecular fragments through cross-coupling reactions, thereby creating novel, larger pyrazole-based systems. This allows chemists to systematically engineer the photophysical properties of the final material, targeting specific emission wavelengths (e.g., deep blue) and improving device performance metrics such as external quantum efficiency (EQE) and luminance. nih.gov

The inherent properties of the pyrazole ring lend themselves to the development of a broader range of functional organic materials. The conjugated π-electron system of the pyrazole ring can give rise to unique photophysical properties, which can be harnessed for applications such as chemical sensors and fluorescent dyes. mdpi.comjetir.org

By strategically modifying the pyrazole scaffold, it is possible to create molecules that change their fluorescence properties in the presence of specific ions or molecules, forming the basis of a chemical sensor. mdpi.com this compound acts as a key starting material in this context. The iodine can be substituted with various functional groups designed to interact with a target analyte, while the pyrazole core provides the essential fluorescent signaling component. This synthetic flexibility enables the rational design and creation of novel pyrazole-based materials tailored for specific applications in materials science and engineering.

Table 2: Summary of Material Science Applications for Pyrazole Derivatives

| Application Area | Function of Pyrazole Derivative | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Hole-Transport Layer researchgate.net | High Fluorescence Quantum Yield, Good Charge Carrier Mobility researchgate.net |

| Chemical Sensors | Ion Detection, Molecular Sensing mdpi.com | Changes in Photophysical Properties upon Binding mdpi.com |

Utility in Catalysis and Organometallic Chemistry

The pyrazole core is a well-established motif in coordination chemistry, and the specific substituents on this compound enhance its utility in catalysis. The nitrogen atoms of the pyrazole ring can coordinate to transition metals, while the iodo-group provides a reactive site for further functionalization.

Pyrazole derivatives are recognized as excellent chelating agents for transition metals. researchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyrazole ring allows it to act as a potent ligand, forming stable complexes with a wide range of transition metals. These complexes are instrumental in homogeneous catalysis. The N-propyl group in this compound can influence the steric and electronic environment of the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. The 4-iodo substituent can also participate in secondary interactions or be used as a handle to immobilize the catalytic complex on a solid support.

Protic pyrazoles (N-unsubstituted) have been extensively studied as ligands where the NH group can participate in metal-ligand cooperative activities. nih.gov While this compound is N-substituted, its core pyrazole structure remains a key element for coordination. The design of pincer-type ligands incorporating pyrazole units has been a significant area of research, leading to catalysts for various transformations. nih.gov

Table 1: Influence of Substituents on Pyrazole Ligand Properties

| Substituent | Position | Potential Effect on Catalysis |

|---|---|---|

| Propyl | N1 | Modifies solubility, steric hindrance, and electronic properties of the metal center. |

The carbon-iodine bond at the C4 position of this compound is a key functional group that allows the molecule to serve as a precursor for more elaborate catalytic structures. This iodo-group is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.net These reactions enable the introduction of new functional groups (e.g., aryl, alkynyl, vinyl) onto the pyrazole scaffold.

By strategically choosing the coupling partner, researchers can synthesize novel bidentate or polydentate ligands. For instance, coupling this compound with a molecule containing another coordinating group (like a pyridine (B92270) or another pyrazole) can generate a custom-designed ligand for a specific catalytic application. This synthetic flexibility is crucial for developing new catalysts with enhanced activity, selectivity, and stability for reactions such as C-H activation, oxidation, and polymerization. The development of novel catalysts is a key area of research aimed at producing more efficient and selective reactions for creating drugs with improved efficacy. nih.gov

Strategic Intermediate in the Synthesis of Complex Organic Molecules

Beyond catalysis, 4-iodopyrazoles are valuable intermediates in the synthesis of highly functionalized organic molecules, particularly those with potential biological activity. researchgate.net The iodo-group serves as a versatile synthetic handle, allowing for its conversion into a wide range of other functional groups.

For example, 4-iodopyrazoles can be transformed into pyrazol-4-thiols through a copper-catalyzed C-S exchange reaction. chemrxiv.org They are also key intermediates in the synthesis of complex pharmaceutical compounds. A notable example is the use of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a related iodopyrazole derivative, as a key intermediate in the multi-kilogram synthesis of Crizotinib, an oncology drug. researchgate.net This underscores the industrial relevance of the 4-iodopyrazole scaffold as a reliable building block. The synthetic utility of these compounds is often demonstrated in their use as building blocks for more complex pyrazoles through Suzuki–Miyaura and Sonogashira reactions. researchgate.net

Table 2: Synthetic Transformations of the 4-Iodo Group on the Pyrazole Ring

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl | researchgate.net |

| C-S Coupling | Thiol source, Cu catalyst | Thioether | chemrxiv.org |

Emerging Research Avenues and Interdisciplinary Applications

The unique combination of a pyrazole core, an N-propyl substituent, and a C4-iodo group opens up numerous avenues for future research and application. The pyrazole nucleus is a well-known pharmacophore found in drugs with a wide range of therapeutic activities. nih.gov

Emerging research is likely to focus on several key areas:

Materials Science: Pyrazole-containing molecules are being investigated for their applications in materials science, such as in the formation of metal-organic frameworks (MOFs) and as components in organic light-emitting diodes (OLEDs). The ability to functionalize this compound via cross-coupling reactions makes it an attractive candidate for creating novel organic materials with tailored electronic and photophysical properties.

Medicinal Chemistry: While avoiding specific therapeutic claims, the pyrazole scaffold is of significant interest in drug discovery. nih.govnih.gov Future work may involve using this compound as a starting point to generate libraries of novel compounds for screening against various biological targets. The N-propyl group can enhance lipophilicity, potentially influencing pharmacokinetic properties, while the C4 position offers a site for introducing diversity-oriented functionalities.

Agrochemicals: Pyrazole derivatives are widely used as fungicides, insecticides, and herbicides. nih.gov The functional handles on this compound allow for the systematic modification of the molecular structure to explore and optimize its potential in agrochemical applications.

Green Chemistry: Research into more environmentally friendly synthetic methods for pyrazole derivatives is ongoing. nih.gov This includes the development of catalyst- and oxidant-free synthesis conditions and the use of greener solvents, which could be applied to the synthesis and derivatization of this compound. mdpi.com

The versatility of this compound ensures its continued relevance as researchers seek to develop new catalysts, functional materials, and complex molecular architectures.

Q & A

Q. What are the most reliable synthetic routes for 4-iodo-1-propyl-1H-pyrazole?

A common method involves halogenation of pyrazole derivatives using iodine sources. For example, molecular iodine-catalyzed multicomponent reactions can introduce iodine to the pyrazole ring, as demonstrated in analogous pyrazole syntheses . Alternatively, coupling reactions (e.g., Ullmann or Sonogashira) may be employed to attach the propyl and iodo substituents. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature (60–120°C), and catalysts (e.g., CuI for iodination) to maximize yield and purity.

Q. How can this compound be characterized structurally?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., chemical shifts for the iodo group at ~δ 7.5–8.5 ppm in aromatic regions) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly to resolve steric effects from the propyl and iodo groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~250–260 for [M+H]).

Q. What are the primary research applications of this compound?

This compound serves as:

- A building block in medicinal chemistry for developing kinase inhibitors or antimicrobial agents, leveraging the iodo group for further functionalization (e.g., cross-coupling reactions) .

- A ligand precursor in coordination chemistry, where the pyrazole ring binds to transition metals (e.g., Cu, Pd) .

Advanced Research Questions

Q. How does the iodo substituent influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the propyl group may reduce reaction efficiency. Kinetic studies comparing reactivity with non-alkylated analogs (e.g., 4-iodo-1H-pyrazole) are recommended to quantify substituent effects .

Q. What crystallographic challenges arise when analyzing this compound?

The propyl chain introduces conformational flexibility, complicating crystal packing. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve disorder modeling. SHELXD or SHELXE can resolve twinning issues common in halogenated pyrazoles .

Q. How can contradictions in biological activity data for iodopyrazoles be resolved?

Discrepancies in SAR studies often stem from:

- Solubility differences : The hydrophobic propyl group may reduce aqueous solubility, skewing in vitro assays. Use DMSO stock solutions with <1% final concentration to mitigate artifacts.

- Metabolic instability : The iodo group may undergo dehalogenation in cellular models. Confirm compound integrity post-assay via LC-MS .

Q. What computational methods predict the electronic effects of the iodo and propyl groups?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals to predict reactivity in photoinduced reactions .

Q. How does this compound compare to structurally similar compounds in catalytic applications?

Compared to 1-methyl-4-iodo-1H-pyrazole, the propyl group enhances steric bulk, potentially stabilizing metal complexes but reducing catalytic turnover. Comparative studies with Pd-catalyzed C–N coupling reactions are advised .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via flash chromatography (gradient elution).

- Data Validation : Cross-reference crystallographic data with CCDC entries (e.g., using Mercury software) to ensure accuracy .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate target engagement using competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。